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Compound Name: (-)-xestospongin C

Cat. No.: B10771562

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (-)-xestospongin C, a potent and
selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). It covers the initial
discovery, detailed protocols for its isolation from marine sponges, key quantitative data, and its
mechanism of action within intracellular signaling pathways.

Discovery and Source Organism

(-)-Xestospongin C belongs to a class of macrocyclic bis-1-oxaquinolizidine alkaloids first
isolated in 1984 by Nakagawa and collaborators from the Australian marine sponge
Xestospongia exigua (now also known as Neopetrosia exigua)[1]. The xestospongins, including
variants A, C, and D, were identified as potent vasodilatory compounds[1]. Subsequent
research highlighted (-)-xestospongin C as a powerful, membrane-permeable blocker of IP3-
mediated calcium (Ca?*) release from the endoplasmic reticulum[2][3][4]. These compounds
have been isolated from various sponges of the Xestospongia genus, including species found
in Australian and Okinawan waters[2][3][5]. Its unique ability to inhibit the IP3R without
competing at the IP3 binding site has made it an invaluable tool for studying the complexities of
intracellular Ca?* signaling[2].

Experimental Protocols for Isolation and
Purification
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The following protocols are generalized from standard methodologies for the isolation of marine
natural products, including xestospongins|6].

2.1. Collection and Preparation of Sponge Material

Collection: Specimens of the marine sponge (Xestospongia sp.) are collected, typically via
scuba diving. The collected material is frozen immediately to preserve the chemical integrity
of its metabolites.

Preparation: The frozen sponge tissue is cut into smaller pieces and then lyophilized (freeze-
dried) to remove water, yielding a dry, brittle material. This material is then minced or ground
into a coarse powder to maximize the surface area for extraction.

2.2. Crude Solvent Extraction

The powdered sponge material is exhaustively extracted at room temperature using a polar
organic solvent system, most commonly a 1:1 mixture of dichloromethane (CH2Clz) and
methanol (MeOH)[6].

The extraction is typically repeated three to five times with fresh solvent to ensure a
comprehensive recovery of secondary metabolites.

The solvent portions from all extractions are combined and concentrated under reduced
pressure using a rotary evaporator to yield a dark, viscous crude extract.

2.3. Solvent Partitioning

» To separate compounds based on polarity, the crude extract is subjected to liquid-liquid
partitioning[6].

» A common scheme involves dissolving the crude extract in a methanol/water mixture and
sequentially partitioning it against immiscible solvents of increasing polarity, such as n-
hexane, ethyl acetate, and butanol.

o Bioassay-guided fractionation or Thin-Layer Chromatography (TLC) is used to identify the
fraction containing the target xestospongin compounds.
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2.4. Chromatographic Purification

o Column Chromatography: The bioactive fraction is further purified using multiple rounds of
column chromatography. Silica gel is a common stationary phase, with a gradient of solvents
(e.g., from hexane to ethyl acetate to methanol) used as the mobile phase to separate the
constituent compounds|6].

o High-Performance Liquid Chromatography (HPLC): Final purification to isolate (-)-
xestospongin C to a high degree of purity is achieved using reversed-phase HPLC (RP-
HPLC) with a C18 column. The mobile phase typically consists of an isocratic or gradient
mixture of acetonitrile and water or methanol and water[6]. Fractions are collected and
monitored by UV detection, and those containing the pure compound are pooled and
concentrated.

2.5. Structural Elucidation

o The definitive structure of the isolated (-)-xestospongin C is confirmed using a combination
of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (*H, 3C, and 2D-
NMR experiments) and Mass Spectrometry (MS).

Visualization of the Isolation Workflow

The following diagram illustrates the generalized experimental workflow for the isolation and
purification of (-)-xestospongin C.
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A generalized workflow for the isolation of (-)-xestospongin C.
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Physicochemical and Biological Data

The key quantitative parameters for (-)-xestospongin C are summarized in the table below.

Property Value Reference(s)
Molecular Formula C2sHs0N202

Molecular Weight 446.71 g/mol [7]
Appearance Amorphous solid [6]

Purity >90% (Commercially available)  [7][8]
Solubility Soluble in DMSO, ethanol, 511l

methanol, chloroform

ICso (IPs Receptor)

~350 - 358 nM

(2105107181 [91[10]

~30-fold more selective for

Selectivity IPsR over the ryanodine 3151171
receptor (RyR)
CAS Number 88903-69-9 [71[8]

Mechanism of Action and Signaling Pathway

(-)-Xestospongin C is a highly selective inhibitor of the inositol 1,4,5-trisphosphate receptor

(IP3R), an intracellular ligand-gated Ca?* channel located on the membrane of the

endoplasmic reticulum (ER)[2][5].

The canonical IPs signaling pathway proceeds as follows:

¢ An extracellular agonist (e.g., hormone, neurotransmitter) binds to a G-protein coupled

receptor (GPCR) or a receptor tyrosine kinase (RTK) on the plasma membrane.

¢ This activation stimulates the enzyme phospholipase C (PLC).

e PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PI1P2)

into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).
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 |Ps, being water-soluble, diffuses through the cytosol and binds to the IP3R on the ER
membrane.

» This binding event opens the IP3R channel, causing the rapid release of stored Ca2* from
the ER lumen into the cytosol.

e The resulting transient increase in cytosolic Ca2* concentration triggers a wide range of
cellular processes, including muscle contraction, gene transcription, and cell proliferation.

(-)-Xestospongin C exerts its inhibitory effect by acting directly on the IP3R protein complex,
thereby blocking the channel and preventing the release of Ca2*[4]. A key feature of its
mechanism is that it does not compete with IPs for its binding site, suggesting an allosteric or
channel-plugging mode of action[2]. Some studies also indicate that it may inhibit the
sarcoplasmic/endoplasmic reticulum Ca2* ATPase (SERCA) pump, which would affect the
refilling of ER Ca2* stores[9][11].

Visualization of the IP3 Signaling Pathway

The following diagram illustrates the IPs signaling cascade and highlights the point of inhibition

by (-)-xestospongin C.
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Inhibition of the IPs receptor by (-)-xestospongin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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